molecular formula C18H23ClN2O2 B3970666 2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride

2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride

Cat. No. B3970666
M. Wt: 334.8 g/mol
InChI Key: XFEKVDDKAOVRLT-UHFFFAOYSA-N
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Description

2-{[Benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride A involves its inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound A increases the levels of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound A has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound A has been shown to have antioxidant properties and to modulate the activity of other enzymes in the nervous system. These effects may make this compound A a useful tool for studying the mechanisms of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride A in lab experiments is its specificity for acetylcholinesterase inhibition. This specificity allows researchers to study the effects of acetylcholine on the nervous system without the interference of other enzymes. However, one limitation of this compound A is its potential toxicity at high doses, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride A. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further research is needed to determine the efficacy and safety of this compound A in this context. Additionally, research on the biochemical and physiological effects of this compound A may lead to a better understanding of the mechanisms of neurological disorders and the development of new treatments. Finally, the synthesis and modification of this compound A may lead to the discovery of new compounds with even greater specificity and efficacy.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride A has been studied for its potential applications in a variety of scientific fields. One major area of research has been its use as a tool for studying the role of acetylcholinesterase in the nervous system. This compound A has been shown to inhibit acetylcholinesterase activity, which can lead to increased levels of acetylcholine in the brain and improved cognitive function.

properties

IUPAC Name

[2-[[benzyl(methyl)amino]methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-19(2)18(21)22-17-12-8-7-11-16(17)14-20(3)13-15-9-5-4-6-10-15;/h4-12H,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKVDDKAOVRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1CN(C)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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